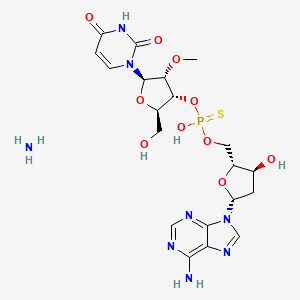![molecular formula C17H12ClN5O2S B8198285 N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B8198285.png)
N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide
Overview
Description
FD223 is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It demonstrates high potency with an IC50 value of 1 nanomolar and notable selectivity over other isoforms of phosphoinositide 3-kinase, including alpha, beta, and gamma . This compound has shown significant potential in inhibiting the proliferation of acute myeloid leukemia cell lines by suppressing the phosphorylation of protein kinase B (p-AKT) at Ser473, leading to G1 phase cell cycle arrest .
Preparation Methods
FD223 is synthesized through a series of chemical reactions involving indole derivatives. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical structure.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial production methods for FD223 involve optimizing these synthetic routes to achieve high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
FD223 undergoes several types of chemical reactions, including:
Oxidation: FD223 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on FD223, leading to different reduced forms.
Substitution: FD223 can undergo substitution reactions where specific substituents on the indole core are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
FD223 has a wide range of scientific research applications, including:
Chemistry: FD223 is used as a tool compound to study the role of phosphoinositide 3-kinase delta in various chemical reactions and pathways.
Biology: In biological research, FD223 is used to investigate the signaling pathways involving phosphoinositide 3-kinase delta and its role in cell proliferation and apoptosis.
Medicine: FD223 has shown potential in the treatment of acute myeloid leukemia by inhibiting the proliferation of leukemia cells.
Mechanism of Action
FD223 exerts its effects by selectively inhibiting phosphoinositide 3-kinase delta. This inhibition leads to the suppression of the phosphorylation of protein kinase B (p-AKT) at Ser473, which is a key step in the PI3K/AKT signaling pathway. By blocking this pathway, FD223 induces G1 phase cell cycle arrest and promotes apoptosis in acute myeloid leukemia cells . The molecular targets and pathways involved include phosphoinositide 3-kinase delta, protein kinase B, and various downstream signaling molecules .
Comparison with Similar Compounds
FD223 is unique in its high potency and selectivity for phosphoinositide 3-kinase delta compared to other similar compounds. Some similar compounds include:
Idelalisib (CAL-101): Another selective inhibitor of phosphoinositide 3-kinase delta, but with different potency and selectivity profiles.
Duvelisib: A dual inhibitor of phosphoinositide 3-kinase delta and gamma, used in the treatment of chronic lymphocytic leukemia.
Copanlisib: An inhibitor of phosphoinositide 3-kinase alpha and delta, used in the treatment of follicular lymphoma.
FD223 stands out due to its superior selectivity for phosphoinositide 3-kinase delta and its potential for treating acute myeloid leukemia .
Properties
IUPAC Name |
N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2S/c18-16-15(23-26(24,25)14-4-2-1-3-5-14)7-12(8-19-16)11-6-13-10-21-22-17(13)20-9-11/h1-10,23H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNUYVJFDQOTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=CN=C4C(=C3)C=NN4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


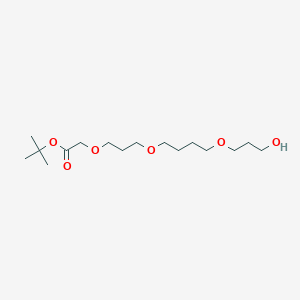
![2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B8198211.png)
![[(2R,3S)-2-methyloxolan-3-yl]methanamine;[(2S,3R)-2-methyloxolan-3-yl]methanamine;dihydrochloride](/img/structure/B8198216.png)
![2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8198224.png)
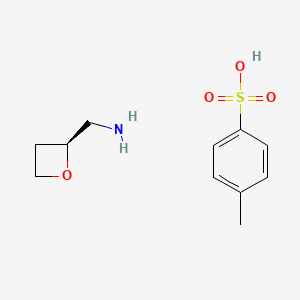
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-methoxyethanamine](/img/structure/B8198229.png)
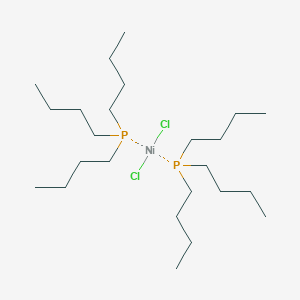
![N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea](/img/structure/B8198237.png)
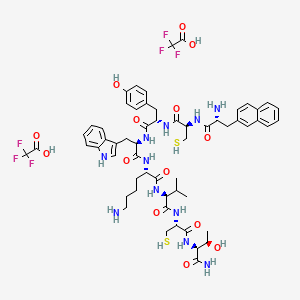
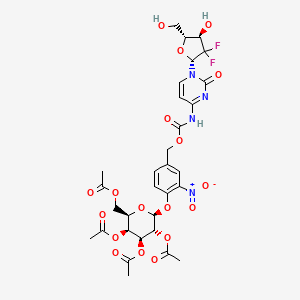
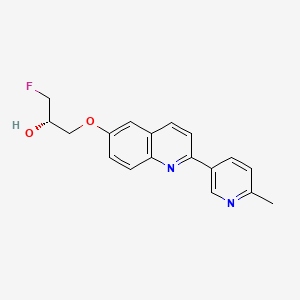
![5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8198269.png)
